(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
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Overview
Description
“(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone” is a chiral compound due to the presence of a stereocenter at the 1st carbon atom. It consists of a 3-chlorophenyl group, a hydroxy group, and a propanone group. The “(S)” indicates the absolute configuration of the stereocenter .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-chlorophenyl compound with a propanone derivative. The stereochemistry could be introduced by using a chiral auxiliary or a chiral catalyst .Molecular Structure Analysis
The compound contains a carbonyl group (C=O) from the propanone, a hydroxy group (OH), and a chlorophenyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, and the hydroxy group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and hydroxy groups could enhance its solubility in polar solvents .Scientific Research Applications
1. Enolization Studies
A study conducted by Warren et al. (1971) utilized NMR spectroscopy to investigate the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone, a compound similar to (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone. The research demonstrated the equilibrium mixture of the starting material, enol form, and a third component, identified as 3, 6-bis(p-chlorophenyl)-1, 4-dimethyl-2, 5, 7-trioxabicyclo-[2, 2, 1]-heptane. This study contributes to understanding the chemical behavior and transformations of such compounds under different conditions (Warren et al., 1971).
2. Asymmetric Hydrogenation in Organic Synthesis
Ohkuma et al. (2007) reported the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, including 1-hydroxy-2-propanone, to produce 1-aryl-1,2-ethanediols with high enantioselectivity. This research is significant for synthetic chemistry, especially for producing optically active compounds, which are crucial in various pharmaceutical applications (Ohkuma et al., 2007).
3. Biocatalytic Production of Chiral Intermediates
Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, focusing on its high enantioselectivity. This research highlights the biocatalytic potential for producing chiral intermediates, which are valuable in pharmaceutical synthesis (Choi et al., 2010).
4. Catalytic Applications in Organic Chemistry
Feng (2005) conducted a study on the synthesis of 3-(2′-ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane, showcasing its utility as an anion polymerization initiator. This research contributes to the understanding of catalytic processes in organic chemistry, particularly in polymerization (Feng, 2005).
5. Application in Enantioselective Catalysis
Toukoniitty et al. (2000) investigated the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, focusing on the effect of oxygen and catalyst reduction temperature. This study provides insights into enantioselective catalysis, a key area in the synthesis of chiral pharmaceuticals (Toukoniitty et al., 2000).
Future Directions
properties
IUPAC Name |
(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHLTNNKRCHGO-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437998 |
Source
|
Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | |
CAS RN |
287477-53-6 |
Source
|
Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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